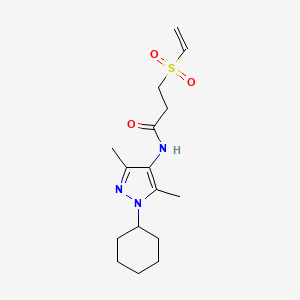![molecular formula C12H10N4S B2663309 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1158280-10-4](/img/structure/B2663309.png)
2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . This class of compounds is known for its wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the reaction of certain starting reactants . For instance, a series of 2-methylthio-pyrido-triazolopyrimidines were prepared by the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed using various methods such as High-Resolution Electron Impact Mass Spectrometry (HREI-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For instance, the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid leads to the formation of 2-methylthio-pyrido-triazolopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined experimentally, and the mass spectrometry can provide information about the molecular weight .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Synthesis Techniques: Innovative methods have been developed for synthesizing 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including a metal-free synthesis approach that allows for the efficient construction of this skeleton through direct oxidative N-N bond formation, demonstrating short reaction times and high yields (Zisheng Zheng et al., 2014).
- Structural Characterization: Studies have also focused on the crystal structure and spectroscopic characterization of triazolopyrimidine derivatives, providing insights into their molecular geometry and electronic properties (S. Lahmidi et al., 2019).
Biological Applications
- Phosphodiesterase Inhibition: Some 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines have been studied for their role as cAMP phosphodiesterase inhibitors, showing potential as new cardiovascular agents due to their ability to significantly increase cardiac output without affecting heart rate (T. Novinson et al., 1982).
- Antimicrobial Activity: Triorganotin(IV) complexes of a closely related compound showed in vitro activity against Gram-positive bacteria, highlighting the antimicrobial potential of triazolopyrimidine derivatives (G. Ruisi et al., 2010).
Material Science and Supramolecular Chemistry
- Supramolecular Assemblies: The dihydropyrimidine-2,4-(1H,3H)-dione functionality, closely related to triazolopyrimidines, has been used in the design of novel crown-containing hydrogen-bonded supramolecular assemblies, demonstrating the utility of these compounds in the construction of complex molecular architectures (M. Fonari et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-17-12-14-11-13-8-7-10(16(11)15-12)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOCUBHJSDDMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2663227.png)

![2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B2663229.png)



![5-Bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2663236.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)





